NaV 1.7 Antagonist Activity: Target Engagement Versus Mono-Ring Chloroacetamide Analogs
In a PatchXpress voltage-clamp assay using HEK293 cells expressing human partially inactivated NaV 1.7 channels, 1-[4-(azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one demonstrated antagonist activity with an IC50 of 240 nM [1]. This places the compound in a functionally relevant potency range for a screening hit. By contrast, structurally simpler mono-ring chloroacetamides such as 1-(chloroacetyl)piperidine and 1-(chloroacetyl)azepane have not been reported with NaV 1.7 data in BindingDB, whereas other piperidine-only NaV modulators in the database show substantially weaker activity (e.g., IC50 = 3,000 nM for a non-inactivated NaV 1.7 antagonist [2]), suggesting that the azepane-piperidine-carbonyl architecture contributes to potency enhancement at this therapeutically relevant ion channel.
| Evidence Dimension | NaV 1.7 antagonist IC50 |
|---|---|
| Target Compound Data | IC50 = 240 nM (HEK293, partially inactivated NaV 1.7, PatchXpress) |
| Comparator Or Baseline | Unrelated piperidine-containing NaV 1.7 antagonist: IC50 = 3,000 nM (non-inactivated channel, manual patch); simple chloroacetamides: no reported NaV 1.7 data |
| Quantified Difference | Target compound is ~12.5-fold more potent than the weakest reported piperidine-class NaV 1.7 antagonist; absence of NaV activity data for mono-ring chloroacetamides precludes direct comparison |
| Conditions | PatchXpress voltage-clamp, HEK293 cells, partially inactivated human NaV 1.7 |
Why This Matters
For procurement decisions in ion channel drug discovery programs, the documented sub-micromolar NaV 1.7 activity provides a quantifiable starting point absent from simpler chloroacetyl building blocks.
- [1] BindingDB. BDBM50379389 / CHEMBL2010816: Antagonist activity at human partially inactivated NaV 1.7 channel, IC50 = 240 nM. View Source
- [2] BindingDB. BDBM50379389 entry context; comparator NaV 1.7 data from BDBM50379389 (IC50 = 3,000 nM for non-inactivated channel). View Source
